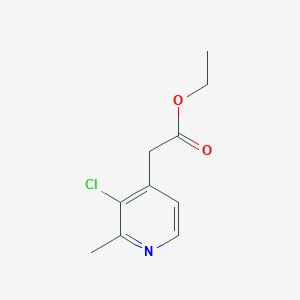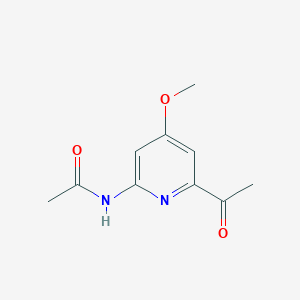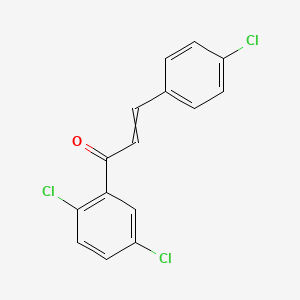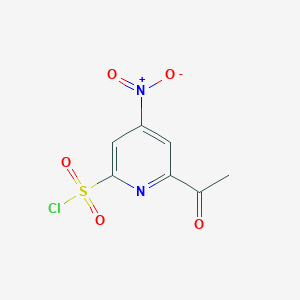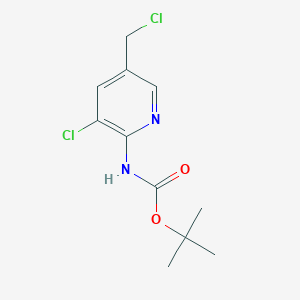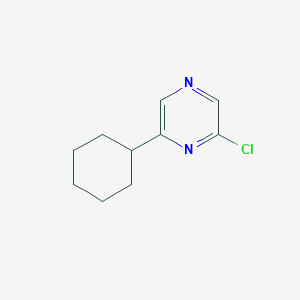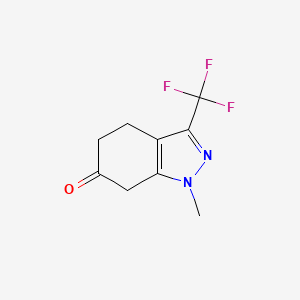
1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one is a heterocyclic compound featuring a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one typically involves the reaction of methyl hydrazine hydrochloride with ethyl 4,4,4-trifluoroacetoacetate in the presence of ethanol. The reaction mixture is heated to 80°C for 15 hours and then cooled to room temperature. Sodium hydroxide is added to the mixture, which is then stirred for an additional hour .
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. These methods are designed to minimize by-products and optimize reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions, such as bromination with N-bromosuccinimide (NBS), are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide in dimethylformamide (DMF).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced indazole derivatives.
Substitution: Halogenated indazole derivatives.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: 1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one is unique due to its specific indazole structure combined with a trifluoromethyl group. This combination imparts distinct chemical properties and biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C9H9F3N2O |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
1-methyl-3-(trifluoromethyl)-5,7-dihydro-4H-indazol-6-one |
InChI |
InChI=1S/C9H9F3N2O/c1-14-7-4-5(15)2-3-6(7)8(13-14)9(10,11)12/h2-4H2,1H3 |
InChI Key |
ATFYWZXWHOPETB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC(=O)C2)C(=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


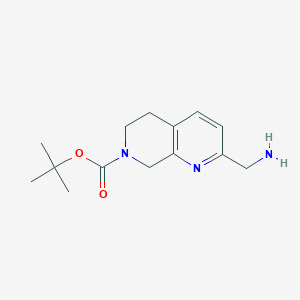
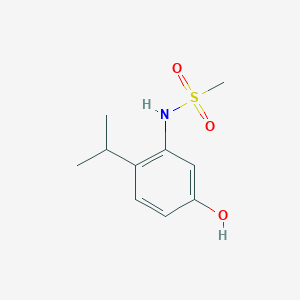

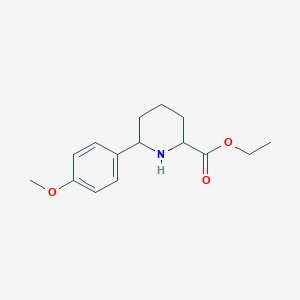
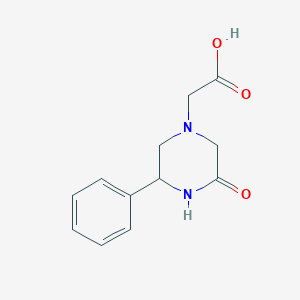
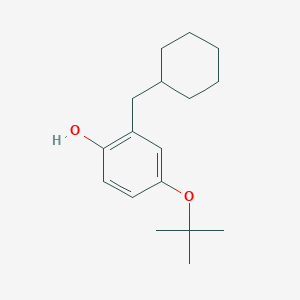
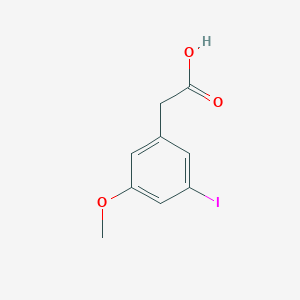
![Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate](/img/structure/B14853961.png)
